![molecular formula C12H14N2O5S B2417730 2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone CAS No. 1325306-34-0](/img/structure/B2417730.png)
2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a nitrophenyl group, and a sulfonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Novel Synthesis Techniques
Pyrrolo[1,2-a][3.1.6]benzothiadiazocine Ring Synthesis : A study by Kimbaris et al. (2004) demonstrated the unusual Truce–Smiles type rearrangement of 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone, a compound related to 2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone, to synthesize novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings Kimbaris et al., 2004.
New Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Another study by Kimbaris and Varvounis (2000) explored the reduction of related compounds to synthesize new pyrrolo[1,2-b]cinnolin-10-one ring systems Kimbaris & Varvounis, 2000.
Chemical Analysis and Characterization
- Characterization of Novel Compounds : Bijlsma et al. (2015) identified and characterized a novel cathinone derivative, which is structurally related to this compound, using several analytical techniques Bijlsma et al., 2015.
Application in Molecular Interaction Studies
- Hydrogen-bonding Patterns in Enaminones : Research by Balderson et al. (2007) on compounds similar to this compound provided insights into hydrogen-bonding patterns, contributing to understanding molecular interactions Balderson et al., 2007.
DNA Interaction and Potential Biomedical Applications
- DNA Photo-cleavage Agents : A study by Andreou et al. (2016) on derivatives of related compounds showed that they could effectively cleave DNA, suggesting potential applications in biotechnology and medicine Andreou et al., 2016.
Antimicrobial and Antifungal Activities
Synthesis and Bioactivity Studies : Research by Hussain et al. (2019) on Schiff base derivatives of related compounds revealed antimicrobial and cytotoxic activities, indicating potential applications in developing new antimicrobial agents Hussain et al., 2019.
Antimicrobial Activity of Chalcone Derivatives : Patel et al. (2012) synthesized novel chalcone derivatives from compounds related to this compound and evaluated their antimicrobial activity Patel et al., 2012.
Future Directions
Pyrrolidine derivatives, such as “2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone”, have potential in the field of drug discovery due to their versatile structure and wide range of biological activities . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.
Mechanism of Action
Target of action
Compounds containing a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific studies on “2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone”, it’s difficult to determine its exact mode of action. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
The pyrrolidine ring and its derivatives have been reported to have bioactive molecules with target selectivity .
Pharmacokinetics
Heteroatomic fragments in molecules are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action environment
The design of new pyrrolidine compounds with different biological profiles can be guided by understanding these factors .
properties
IUPAC Name |
2-(2-nitrophenyl)sulfonyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-12(13-7-3-4-8-13)9-20(18,19)11-6-2-1-5-10(11)14(16)17/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYZBKYIGAYYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetamide](/img/structure/B2417647.png)
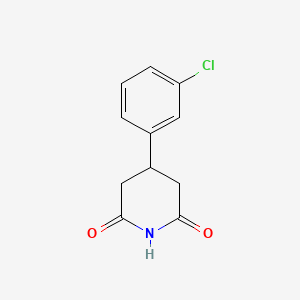
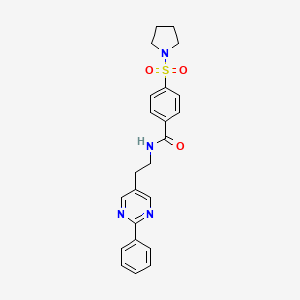
![N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2417653.png)

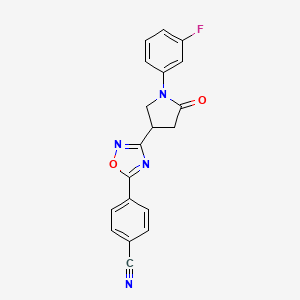
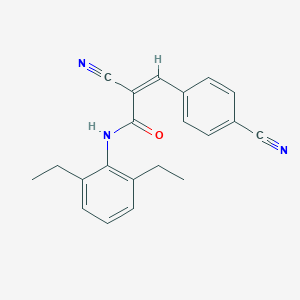
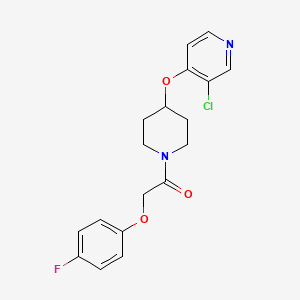
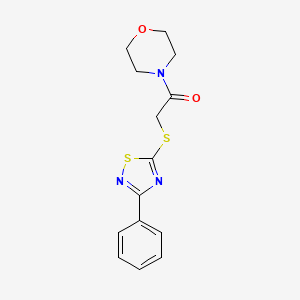
![2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2417664.png)
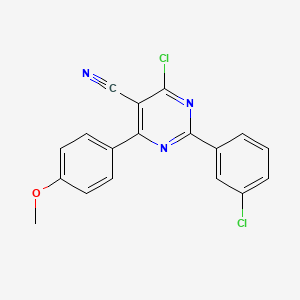

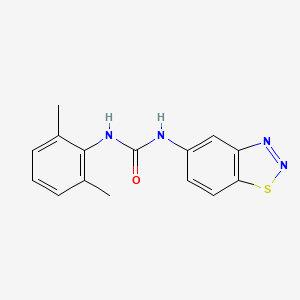
![3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2417670.png)